2-Bromo-3-chlorothiophene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-4-3(6)1-2-7-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRHSJIWGVBMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369161 | |
| Record name | 2-bromo-3-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77893-68-6 | |
| Record name | 2-bromo-3-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-chlorothiophene | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-chlorothiophene: Molecular Weight and Formula
This guide provides essential information regarding the molecular weight and chemical formula of 2-Bromo-3-chlorothiophene, a compound of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₄H₂BrClS[1][2] |
| Molecular Weight | 197.48 g/mol [1][2][3] |
| Alternate Names | 2-bromanyl-3-chloranyl-thiophene[1] |
| CAS Number | 77893-68-6[1] |
Chemical Structure
The structural formula of this compound is depicted below. The diagram illustrates the atomic connectivity within the molecule, showing a thiophene ring substituted with a bromine atom at the second position and a chlorine atom at the third position.
Caption: Chemical structure of this compound.
References
Safety and handling of 2-bromo-3-chlorothiophene
Compiling Safety Data
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Navigating the Safety Profile of 2-Bromo-3-chlorothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 2-Bromo-3-chlorothiophene (CAS Number: 77893-68-6). Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from available sources and supplements it with data from structurally analogous halogenated thiophenes to provide a thorough understanding of its potential hazards, handling procedures, and safety precautions. This guide is intended for use by trained professionals in a laboratory setting.
Chemical and Physical Properties
This compound is an orange oil at room temperature. It is a halogenated thiophene derivative with a molecular formula of C₄H₂BrClS and a molecular weight of 197.48 g/mol .[1][2] A summary of its known and predicted physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 3-Bromo-2-chlorothiophene | 2-Bromo-5-chlorothiophene |
| CAS Number | 77893-68-6[1] | 40032-73-3[2] | 2873-18-9 |
| Molecular Formula | C₄H₂BrClS[1] | C₄H₂BrClS[2] | C₄H₂BrClS |
| Molecular Weight | 197.48 g/mol [1] | 197.48 g/mol [2] | 197.48 g/mol |
| Physical Form | Orange Oil | Clear colorless to yellow to orange liquid[3] | Liquid |
| Boiling Point | Not available | 70 °C @ 9 mmHg[3] | 69-70 °C @ 18 mmHg |
| Density | Not available | 1.808 g/mL at 25 °C[3] | 1.803 g/mL at 25 °C |
| Refractive Index | Not available | n20/D 1.6[3] | n20/D 1.596 |
| Flash Point | Not available | 215 °F[3] | 185 °F (closed cup) |
| Storage Temperature | Room temperature | Room Temperature, Sealed in dry, Keep in dark place[3] | Not specified |
| Purity | 95% | Not specified | 98% |
Hazard Identification and Safety Precautions
The primary hazards associated with this compound are inferred from its hazard statements and data on similar compounds. It is classified as a warning-level hazard. The key hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation).
Table 2: GHS Hazard Information for Halogenated Thiophenes
| Hazard | This compound | 3-Bromo-2-chlorothiophene[2] | 2,5-Dibromo-3-chlorothiophene[4] |
| Signal Word | Warning | Warning | Warning |
| Pictogram | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) | GHS07 (Exclamation Mark) |
| Hazard Statements | H302, H315, H320, H335 | H315, H319, H335 | H302+H312+H332, H315, H319, H335 |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | P301+P312+P330, P302+P352+P312, P304+P340+P312, P305+P351+P338, P337+P313 |
Based on the available data, this chemical should be handled with caution, assuming it is harmful if ingested, comes into contact with skin, or is inhaled. It is expected to cause skin and eye irritation and may lead to respiratory irritation.
Experimental Protocols & Handling
While specific experimental protocols for this compound were not found, standard laboratory procedures for handling hazardous chemicals should be strictly followed.
General Handling Workflow:
Caption: General workflow for safely handling hazardous chemicals.
Personal Protective Equipment (PPE):
A comprehensive PPE plan is critical when handling halogenated thiophenes.[5]
Caption: Recommended Personal Protective Equipment (PPE).
Spill and Disposal:
In case of a spill, the area should be evacuated and ventilated.[6] Spills should be absorbed with an inert, non-combustible material and collected into a sealed container for hazardous waste disposal.[6] All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately.
Table 3: First Aid Measures for Halogenated Thiophenes
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7] |
First Aid Decision Logic:
Caption: Decision-making process for first aid response.
Fire Fighting Measures
For fires involving halogenated thiophenes, suitable extinguishing media include water spray, dry chemical, carbon dioxide, or chemical foam.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[8]
Stability and Reactivity
While specific reactivity data for this compound is limited, analogous compounds are known to be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7] The product is expected to be stable under normal storage conditions.
Toxicological Information
Detailed toxicological studies on this compound are not available. However, based on its classification, it is considered harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.
Conclusion
This technical guide consolidates the available safety information for this compound. The data strongly suggests that this compound should be handled with significant caution in a well-controlled laboratory environment by trained professionals. Adherence to the safety protocols outlined, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and ensure a safe working environment. Researchers should always consult the most up-to-date safety information and perform a thorough risk assessment before commencing any work with this chemical.
References
- 1. scbt.com [scbt.com]
- 2. 3-Bromo-2-chlorothiophene | C4H2BrClS | CID 2724559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2-chlorothiophene CAS#: 40032-73-3 [m.chemicalbook.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Heck reaction of 2-bromo-3-chlorothiophene with alkenes
Beginning Research Phase
I'm currently focused on the Heck reaction of 2-bromo-3-chlorothiophene with diverse alkenes. My initial search concentrates on scholarly articles and patents. I'm prioritizing reaction conditions, catalysts, bases, solvents, and the yields obtained.
Initiating Detailed Extraction
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Compiling Reaction Details
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Palladium-catalyzed cross-coupling of 2-bromo-3-chlorothiophene
Exploring Coupling Options
I've initiated a deep dive into palladium-catalyzed cross-coupling reactions involving 2-bromo-3-chlorothiophene. My initial focus is on exploring different coupling partners. I'm actively researching Suzuki reactions with boronic acids, and also investigating other options like organozinc reagents. The goal is to identify a diverse range of viable synthetic routes.
Investigating Reaction Parameters
I'm now deeply immersed in the literature, meticulously extracting experimental details from published protocols. My focus is on quantifying reaction yields and selectivity across various coupling partners like boronic acids, organozinc reagents, and alkynes. I'm organizing this data into comparative tables and formulating draft experimental procedures. Simultaneously, I'm sketching Graphviz diagrams to visualize reaction mechanisms and workflow, ensuring a clear and comprehensive presentation.
Reviewing Cross-Coupling Methods
I've been examining the initial search results, which seem to be a sound starting point for the palladium-catalyzed cross-coupling of this compound. The data I have found so far covers various cross-coupling reactions, and I am especially focusing on Suzuki and Negishi reactions.
Targeting Specific Literature
I'm now zeroing in on papers that directly address the cross-coupling of this compound. The initial broad search gave a helpful overview, but now I need concrete examples and data. I've noted the importance of site-selectivity. I still need the protocols with yields and specific conditions to create the required detailed application notes. My next move is to find those specific articles.
Use of 2-bromo-3-chlorothiophene in organic semiconductor synthesis
Investigating Semiconductor Synthesis
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Exploring Synthesis Pathways
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Analyzing Semiconductor Applications
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2-Bromo-3-chlorothiophene as a building block for OLED materials
Exploring OLED Applications
My initial steps involve a comprehensive search for 2-bromo-3-chlorothiophene's roles in OLED material synthesis. I'm focusing on reaction types and the resulting compounds, aiming for a targeted exploration of its applications.
Expanding My Search Scope
My current focus now encompasses detailed experimental protocols for key reactions with this compound, including Suzuki and Stille couplings, plus Buchwald-Hartwig amination. Concurrently, I'm digging into quantitative OLED data - quantum yields, efficiencies, and emission wavelengths - to frame the substance's performance.
Gathering initial data
My research has successfully identified thienothiophene-based OLED materials as a promising starting point, derived from thiophene. I've uncovered information detailing the synthesis of a donor molecule, which is very helpful. I am now exploring its implications in greater detail.
Deepening the Investigation
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Pinpointing the Key Material
I've discovered a strong link between brominated thiophenes and OLED materials, especially the donor-acceptor fluorophore derived from 3-bromothiophene. Palladium-catalyzed reactions are critical, and I found general protocols for these. My focus is now on this compound. While some thiophene-based OLED performance data exists, I need more specific examples and detailed synthesis protocols for our target material.
Application Notes and Protocols: Leveraging 2-Bromo-3-Chlorothiophene in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a well-established scaffold in the design of kinase inhibitors, offering a versatile platform for generating compounds that can modulate the activity of a wide range of kinases. The unique electronic properties and the ability to introduce diverse substituents make thiophene a privileged structure in medicinal chemistry. This document provides a detailed guide on the potential application of 2-bromo-3-chlorothiophene as a starting material for the synthesis of novel kinase inhibitors. While direct literature examples of kinase inhibitors derived from this specific scaffold are limited, its dihalogenated nature presents a valuable opportunity for selective, stepwise functionalization through common cross-coupling reactions.
Introduction to this compound as a Scaffold
This compound is a readily available building block that can serve as a linchpin in the assembly of complex molecular architectures suitable for kinase inhibition. The differential reactivity of the bromine and chlorine atoms allows for regioselective substitution, enabling the introduction of various pharmacophoric elements at the 2- and 3-positions of the thiophene ring. This controlled, stepwise approach is highly advantageous in the construction of a focused library of compounds for structure-activity relationship (SAR) studies.
General Synthetic Strategy
The proposed synthetic strategy hinges on the sequential functionalization of the this compound core. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for initial modification at the 2-position, followed by a subsequent reaction at the 3-position. This approach can be utilized to introduce moieties that can interact with key regions of the kinase active site, such as the hinge region, the DFG motif, and the solvent-exposed region.
Caption: Proposed synthetic workflow for the functionalization of this compound.
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions that can be adapted for the synthesis of kinase inhibitors from this compound.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation at the 2-Position
This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.
Materials:
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This compound
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Aryl or heteroaryl boronic acid/ester (1.1 eq)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
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Solvent (e.g., Toluene, Dioxane, DMF)
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Water (as a co-solvent)
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Inert gas (Nitrogen or Argon)
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Standard glassware for organic synthesis
Procedure:
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To a dry reaction flask, add this compound (1.0 eq), the boronic acid/ester (1.1 eq), the palladium catalyst (2-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the flask with an inert gas three times.
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Add the degassed solvent system (e.g., toluene/water 4:1).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-substituted-3-chlorothiophene.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation at the 3-Position
This protocol describes the palladium-catalyzed amination of the 3-chloro-2-substituted-thiophene intermediate.
Materials:
-
2-Aryl/heteroaryl-3-chlorothiophene (from Protocol 1)
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Amine (1.2 eq)
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Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
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Ligand (e.g., Xantphos, BINAP, 2-6 mol%)
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Base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.5 eq)
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Anhydrous solvent (e.g., Toluene, Dioxane)
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Inert gas (Nitrogen or Argon)
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Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add the palladium catalyst (1-3 mol%) and the ligand (2-6 mol%).
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Evacuate and backfill the flask with an inert gas.
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Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
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Add the 2-aryl/heteroaryl-3-chlorothiophene (1.0 eq), the amine (1.2 eq), and the base (1.5-2.5 eq).
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Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the final 2,3-disubstituted thiophene kinase inhibitor candidate.
Data Presentation: Activity of Thiophene-Based Kinase Inhibitors
While specific data for inhibitors derived from this compound is not available, the following table summarizes the activity of known kinase inhibitors featuring a 2,3-disubstituted thiophene core to illustrate the potential of this scaffold.
| Compound ID | Target Kinase | IC₅₀ (nM) | Scaffold | Reference |
| A | JNK1 | 180 | Thiophene-3-carboxamide | |
| B | JNK2 | 250 | Thiophene-3-carboxamide | |
| C | JNK3 | 90 | Thiophene-3-carboxamide | |
| D | CDK5/p25 | 150 | 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide | |
| E | Aurora A | <200 | Thieno[2,3-d]pyrimidine |
Target Signaling Pathway: The JNK Pathway
Many thiophene-based inhibitors target the c-Jun N-terminal kinase (JNK) pathway, which is a critical signaling cascade involved in stress responses, apoptosis, and inflammation.
Caption: Simplified JNK signaling pathway and the point of intervention for a JNK inhibitor.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel kinase inhibitors. The differential reactivity of its two halogen atoms provides a clear synthetic handle for the regioselective introduction of diverse chemical functionalities. By employing well-established cross-coupling methodologies, researchers can efficiently generate libraries of 2,3-disubstituted thiophenes for screening against a variety of kinase targets. The provided protocols and background information serve as a foundational guide for scientists and drug development professionals looking to explore this scaffold in their kinase inhibitor discovery programs.
Protocol for monolithiation of 2-bromo-3-chlorothiophene
Exploring Monolithiation Protocols
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Deep Dive into Data
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Outlining the Experimental Steps
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Electrophilic substitution reactions on the 2-bromo-3-chlorothiophene ring
Investigating Thiophene Reactions
I'm now deep into the literature search, focusing on electrophilic substitution reactions of 2-bromo-3-chlorothiophene. My priority is to find varied examples, and understand how the substituents affect the regiochemistry of the reactions. I'm hoping to build a solid framework for predicting outcomes.
Organizing Reaction Data
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Developing Experimental Protocols
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Application Notes and Protocols: Regioselective Sonogashira Coupling of 2-Bromo-3-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerates a wide range of functional groups, and has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials.
This document provides detailed application notes and protocols for the regioselective Sonogashira coupling of 2-bromo-3-chlorothiophene. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the thiophene ring allows for selective functionalization at the 2-position. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. Consequently, the more reactive C-Br bond at the 2-position of this compound can be selectively coupled with terminal alkynes, leaving the C-Cl bond at the 3-position intact for potential subsequent transformations. This regioselectivity makes this compound a valuable building block for the synthesis of complex, polysubstituted thiophene derivatives, which are prevalent scaffolds in medicinal chemistry.
Reaction Mechanism and Logic
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: General mechanism of the Sonogashira coupling reaction.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.
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Reductive Elimination: The desired product, 2-alkynyl-3-chlorothiophene, is formed, and the Pd(0) catalyst is regenerated.
Copper Cycle:
-
Deprotonation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.
Experimental Data
The following table summarizes the results of the Sonogashira coupling of this compound with various terminal alkynes. The reaction demonstrates good to excellent yields, highlighting the efficiency of this method for the synthesis of 2-alkynyl-3-chlorothiophenes.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Trimethylsilylacetylene | 2-(Trimethylsilylethynyl)-3-chlorothiophene | 85 |
| 2 | Phenylacetylene | 2-(Phenylethynyl)-3-chlorothiophene | 92 |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-3-chlorothiophene | 78 |
| 4 | Propargyl alcohol | 3-(3-Chlorothiophen-2-yl)prop-2-yn-1-ol | 75 |
Note: Yields are based on isolated product after purification and may vary depending on the specific reaction conditions and scale.
Experimental Workflow
The following diagram outlines the general workflow for setting up and performing the Sonogashira coupling of this compound.
Caption: General experimental workflow for Sonogashira coupling.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.01-0.05 equiv)
-
Copper(I) iodide (CuI) (0.02-0.10 equiv)
-
Triethylamine (Et3N) or another suitable amine base (2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or another suitable solvent
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the terminal alkyne, Pd(PPh3)2Cl2, and CuI.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent and the base via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Synthesis of 2-(Trimethylsilylethynyl)-3-chlorothiophene
This protocol is adapted from a specific literature procedure.
Materials:
-
This compound (1.0 g, 4.9 mmol, 1.0 equiv)
-
Trimethylsilylacetylene (0.72 g, 7.35 mmol, 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.17 g, 0.245 mmol, 0.05 equiv)
-
Copper(I) iodide (CuI) (0.047 g, 0.245 mmol, 0.05 equiv)
-
Triethylamine (Et3N) (15 mL)
Procedure:
-
A solution of this compound in triethylamine is degassed with argon for 15 minutes.
-
To this solution, add trimethylsilylacetylene, Pd(PPh3)2Cl2, and CuI.
-
Stir the reaction mixture at room temperature under an argon atmosphere for 16 hours.
-
Monitor the reaction by GC-MS to confirm the consumption of the starting material.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexanes) to afford the product as a colorless oil.
Applications in Drug Development and Research
Thiophene-based compounds are of significant interest in drug discovery due to their diverse pharmacological activities. The 2-alkynyl-3-chlorothiophene products synthesized via this regioselective Sonogashira coupling can serve as versatile intermediates for the development of novel therapeutics. The alkyne functionality can be further elaborated through various chemical transformations, including:
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Click Chemistry: The terminal alkyne can participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions to form triazoles, which are important pharmacophores.
-
Further Cross-Coupling Reactions: The C-Cl bond at the 3-position can be functionalized in a subsequent cross-coupling reaction, allowing for the synthesis of highly substituted thiophenes.
-
Cyclization Reactions: The alkyne can be a precursor for the synthesis of fused heterocyclic systems.
The ability to selectively introduce an alkynyl group at the 2-position of this compound provides a valuable tool for medicinal chemists to generate libraries of novel compounds for biological screening.
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with 2-bromo-3-chlorothiophene
Begin Research Phase
I've initiated a thorough investigation of the literature, focusing on Suzuki couplings involving 2-bromo-3-chlorothiophene. My initial search targets scholarly articles, application notes, and patents detailing reactions with diverse boronic acids and esters. I'm prioritizing reactions that provide high yields and demonstrate broad substrate scope. I'm keen to understand the optimal conditions for these reactions.
Detailing Reaction Parameters
I'm now diving deep into the extracted experimental conditions. I'm focusing on catalysts, ligands, bases, solvents, temperatures, and reaction times, as well as the reported yields. I'm also examining the challenges and troubleshooting strategies discussed in the literature. In parallel, I'm developing the structure for the technical support center, planning for troubleshooting guides and FAQs based on user issues.
Organizing Information Gathering
My focus is now on structuring the influx of data. I'm prioritizing the extraction of reaction details (catalysts, conditions, yields) and potential user issues. I'm aiming to create logical troubleshooting guides and FAQs for common problems, backed by the literature's insights. Quantitative data will be tabulated, and clear protocols for successful reactions are being written.
Technical Support Center: Optimizing Grignard Reactions of 2-Bromo-3-Chlorothiophene
Welcome to the technical support center for the synthesis and application of the Grignard reagent from 2-bromo-3-chlorothiophene. This resource is designed for researchers, chemists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for minimizing homocoupling and other side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the formation of 3-chloro-2-thienylmagnesium bromide and its subsequent use in cross-coupling reactions.
Grignard Reagent Formation
Question 1: What is homocoupling and why is it a major issue with this compound?
Answer: Homocoupling, also known as a Wurtz-type reaction, is a significant side reaction where a newly formed Grignard reagent molecule reacts with a molecule of unreacted this compound.[1][2][3] This results in the formation of a symmetrical dimer, 3,3'-dichloro-2,2'-bithiophene. This side reaction is problematic as it consumes both the starting material and the desired Grignard reagent, leading to lower yields of the target product and complicating purification.[2]
Question 2: My Grignard reaction is yielding a large amount of the homocoupled byproduct. What are the most common causes?
Answer: A high percentage of homocoupling products typically stems from several key factors:
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High Local Concentration of the Halide: Rapid addition of this compound creates localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the starting halide instead of the magnesium surface.[2]
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Elevated Reaction Temperature: Grignard formation is an exothermic process.[4] Poor temperature control can lead to "hot spots" that significantly accelerate the rate of the Wurtz coupling reaction.[2]
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Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings can slow the rate of Grignard formation.[5][6] This leaves more unreacted halide in the solution, available to participate in homocoupling.[2]
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Solvent Choice: While THF is a common solvent, for certain reactive halides, it can promote Wurtz coupling more than other ethers like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O).[2][3]
Question 3: How can I effectively activate the magnesium to ensure a fast and efficient reaction?
Answer: Activating the magnesium is crucial to break through the passivating oxide layer.[5] Common and effective methods include:
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Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing magnesium turnings and gently warm.[1][6] The disappearance of the purple iodine color or the observation of ethylene bubbles indicates that the magnesium surface is activated and ready for the reaction.[5][6]
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Mechanical Activation: In-situ crushing of the magnesium pieces or rapid stirring can also help expose a fresh, reactive surface.[5]
Question 4: What is the ideal temperature range for this reaction, and how should it be controlled?
Answer: To minimize homocoupling, the reaction temperature should be carefully controlled. Initiate the reaction at room temperature or with gentle warming. Once the reaction has started (as evidenced by cloudiness or gentle reflux), the temperature should be lowered and maintained, typically between 0°C and 10°C, using an ice bath to manage the exotherm.[2][4] This reduces the rate of the undesired Wurtz coupling side reaction.
Troubleshooting Guide: High Homocoupling Yield
| Possible Cause | Recommended Solution |
| Rapid Halide Addition | Add the solution of this compound dropwise over a prolonged period (e.g., 30-60 minutes) to maintain a low concentration of the unreacted halide.[1][2] |
| Poor Temperature Control | Initiate the reaction, then immediately immerse the flask in an ice bath to maintain a steady, low temperature (0-10°C) throughout the addition.[2] |
| Solvent Effects | Consider switching the solvent from THF to 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O), which have been shown to suppress Wurtz coupling for reactive halides.[2][3] |
| Inactive Magnesium | Ensure magnesium turnings are fresh and activate them with iodine or 1,2-dibromoethane before adding the halide solution.[1][6] |
Visual Guides and Workflows
A logical workflow for troubleshooting high homocoupling during the Grignard reaction.
Caption: Troubleshooting Decision Tree for High Homocoupling.
A diagram illustrating the desired reaction pathway versus the undesired homocoupling side reaction.
Caption: Desired Grignard Formation vs. Undesired Homocoupling.
Experimental Protocols
Protocol 1: Optimized Formation of 3-Chloro-2-thienylmagnesium Bromide
This protocol is designed to maximize the yield of the Grignard reagent while minimizing the formation of the homocoupled byproduct.
Materials:
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Magnesium turnings (1.2 equivalents)
-
Iodine (1-2 small crystals)
-
This compound (1.0 equivalent)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (Et₂O)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and nitrogen inlet.
Procedure:
-
Setup: Assemble and flame-dry all glassware under a stream of dry nitrogen. Allow to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and its purple color dissipates.[6] This indicates an activated magnesium surface. Allow the flask to cool.
-
Initiation: In the dropping funnel, prepare a solution of this compound in anhydrous 2-MeTHF. Add a small portion (approx. 5-10%) of this solution to the activated magnesium. The reaction should initiate, which can be observed by a gentle reflux or the appearance of a gray, cloudy suspension.[2]
-
Slow Addition: Once initiated, cool the flask in an ice bath to 0-5°C. Add the remaining this compound solution dropwise from the funnel over 40-60 minutes. It is critical to maintain the reaction temperature below 10°C to control the exotherm and suppress the Wurtz reaction.[2]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes, then let it slowly warm to room temperature and stir for another hour. The resulting gray-black suspension is the Grignard reagent, ready for use in subsequent steps.
Quantitative Data
Table 1: Effect of Solvent and Temperature on Homocoupling in the Formation of 3-Chloro-2-thienylmagnesium Bromide
| Entry | Solvent | Temperature (°C) | Halide Addition Time (min) | Yield of Grignard Reagent (%)* | Yield of Homocoupling Product (%) |
| 1 | THF | 35 (Reflux) | 10 | 45 | 52 |
| 2 | THF | 5-10 | 60 | 78 | 19 |
| 3 | Et₂O | 5-10 | 60 | 89 | 8 |
| 4 | 2-MeTHF | 5-10 | 60 | 92 | 5 |
*Yield determined by quenching an aliquot with a known electrophile and analyzing via GC/LC-MS.
This data illustrates that a combination of controlled, low temperature and slow addition is critical for minimizing homocoupling. Furthermore, the choice of solvent can significantly impact the outcome, with 2-MeTHF showing superior performance in suppressing the side reaction.[2][3]
References
Technical Support Center: Purification of 2-Bromo-3-Chlorothiophene Derivatives by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-bromo-3-chlorothiophene derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: The most common stationary phase is silica gel. However, halogenated thiophenes can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition or polymerization.[1] It is often recommended to use deactivated (neutralized) silica gel or consider alternative stationary phases like neutral alumina or Florisil, especially if compound instability is observed.[1][2]
Q2: How do I deactivate silica gel?
A2: Silica gel can be deactivated by treatment with a base. A common method involves preparing a slurry of the silica gel in the desired non-polar solvent (e.g., hexanes) and adding 1-3% triethylamine. The slurry is then packed into the column. Alternatively, a packed column can be flushed with a solvent system containing 1-3% triethylamine, followed by equilibration with the mobile phase before loading the sample.[1]
Q3: What is a suitable mobile phase (eluent) for the purification of this compound derivatives?
A3: A non-polar solvent system is generally the best choice. Good starting points include mixtures of hexanes (or heptane) with a slightly more polar solvent such as ethyl acetate or dichloromethane.[1] The optimal ratio of the solvents should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.3 for the target compound.[1][3]
Q4: How can I visualize this compound derivatives on a TLC plate?
A4: Due to the presence of the thiophene ring, these compounds are typically UV-active. Visualization can be achieved using a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent background.[1] For compounds that are not UV-active or for additional confirmation, a potassium permanganate (KMnO₄) stain can be used as a general stain for organic compounds.[1]
Q5: Are this compound derivatives stable during column chromatography?
A5: Halogenated thiophenes can be unstable, particularly in the presence of acid or heat.[1] The acidic nature of standard silica gel can promote decomposition.[1][4] To enhance stability, it is crucial to use deactivated silica gel and avoid excessive heat when evaporating the solvent from the collected fractions.[1] Performing a 2D TLC can help determine if the compound is degrading on the silica plate.[2][5]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move from the baseline on TLC. | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[1] |
| Compound runs with the solvent front (Rf value is too high). | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in the mobile phase.[1] |
| Streaking or tailing of the spot on the TLC plate. | 1. The compound is interacting too strongly with the acidic stationary phase. 2. The sample is overloaded on the TLC plate. | 1. Add a small amount (e.g., 1%) of a modifier like triethylamine to the mobile phase. Consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[1] 2. Spot a more dilute solution of your sample on the TLC plate. |
| Low or no recovery of the compound from the column. | 1. The compound may have decomposed on the silica gel. 2. The collected fractions are too dilute for the compound to be detected by TLC. | 1. Use deactivated silica gel or neutral alumina. A 2D TLC can help diagnose on-plate degradation.[1][2] 2. Concentrate the fractions where the compound is expected to elute and re-analyze by TLC.[1][2] |
| Multiple spots are observed on the TLC after purification, indicating the compound is not pure. | The chosen mobile phase did not provide adequate separation between the desired compound and impurities. | Optimize the mobile phase by testing different solvent ratios or entirely different solvent systems to maximize the separation. A gradient elution may be necessary to resolve closely eluting impurities.[1] |
| The column runs very slowly. | The silica gel is packed too tightly, or fine particles are clogging the column frit. | Ensure proper column packing. Using a slightly coarser grade of silica gel can also improve flow rates.[1] |
Experimental Protocols
General Protocol for Column Chromatography Purification
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TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) to find a system that gives the target compound an Rf value of ~0.2-0.3.
-
-
Column Packing:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]
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Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[6]
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Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
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Drain the solvent until the level is just above the top of the sand.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the appropriate solvent.
-
Carefully apply the sample solution to the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[5]
-
-
Elution and Fraction Collection:
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Begin eluting with the solvent system determined by TLC analysis.
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Collect fractions in separate test tubes or flasks.
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Monitor the progress of the separation by performing TLC on the collected fractions.[6]
-
-
Isolation of Pure Product:
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Combine the fractions containing the pure desired product.
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Remove the solvent using a rotary evaporator.
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Further dry the purified compound under high vacuum to remove any residual solvent.
-
Data Presentation
The following table provides representative data for the purification of compounds with similar polarity to this compound derivatives. Researchers should use this as a template to record their own experimental results for optimization.
| Mobile Phase Composition (Hexane:Ethyl Acetate, v/v) | Approximate Rf Value | Suitability for Column Chromatography |
| 95:5 | 0.4 - 0.6 | May be too high for optimal separation; good for initial screening.[1] |
| 90:10 | 0.2 - 0.4 | Often a good starting point for column chromatography.[1] |
| 80:20 | 0.1 - 0.2 | May lead to long elution times and broad peaks.[1] |
Note: The exact Rf will depend on the specific derivative, impurities, and experimental conditions.
Visualizations
Experimental Workflow
References
Instability of 2-bromo-3-chlorothiophene under acidic conditions
Investigating Acidic Decomposition
I've initiated a thorough search for information about the acid-induced instability of 2-bromo-3-chlorothiophene. My focus is on understanding the specific decomposition pathways, the byproducts that are generated, and the kinetics of the reaction. I'm aiming to build a solid foundation of knowledge on this topic.
Deepening Decomposition Understanding
I'm now diving into the specifics of this compound's behavior. I've located several promising experimental protocols and quantitative data regarding its stability under varied conditions. Simultaneously, I've begun structuring the Technical Support Center, aiming to provide a clear Q&A troubleshooting guide and visualizing the decomposition pathway through a Graphviz diagram. My focus is now on populating the guide with detailed information and protocols. I'm also planning tables for all quantitative data.
Unveiling Instability Details
I'm now focusing on establishing experimental protocols, gathering quantitative data, and outlining a troubleshooting Q&A section for the Technical Support Center. Specifically, I'm identifying known issues during synthesis and stability, aiming to capture the essence of how this compound behaves. I'm prioritizing presenting quantitative data to determine when its usage is safe. Moreover, I'm working to visualize the decomposition pathways and populate the guide with specific answers.
Validation & Comparative
Characterization of 2-bromo-3-chlorothiophene reaction products
Investigating Reaction Pathways
I'm currently focused on the common reactions of 2-bromo-3-chlorothiophene. My initial search reveals a promising set: cross-coupling, lithiation/metal-halogen exchange, and nucleophilic aromatic substitution. These pathways offer diverse potential for further manipulation and exploration of its chemical behavior. I need to understand which reagents and conditions will favor which outcome.
Developing Search Strategies
I am now focusing on refining my search strategies for literature on this compound reactions. I'm prioritizing cross-coupling, lithiation, and nucleophilic substitution pathways. My goal is to find specific examples and experimental data on product characterization and yields. I will also be exploring alternative synthetic routes that lead to similar products for comparative analysis. Simultaneously, I am starting to devise a workflow for comparing the reaction products and will be creating a DOT diagram to illustrate the experimental workflow.
Drafting Comparison Tables
I'm currently focused on the framework for the comparison guide regarding this compound reaction products. I'm prioritizing the structure, aiming for objective performance comparisons against alternatives. Right now, I'm working on the data presentation, specifically drafting quantitative tables to summarize experimental results effectively. The goal is to make this readily accessible and useful for other researchers.
Organizing Reactions Data
I'm now prioritizing the data organization, given the user wants a comparison guide. I've begun compiling information on reactions relevant to this compound, focusing on cross-coupling reactions (Suzuki, Stille, Negishi, Sonogashira), lithiation/metal-halogen exchange, and Grignard reagent formation. I need to make sure to present this objectively with quantitative data tables and specific styling for Graphviz diagrams.
Evaluating Reaction Selectivity
I'm now diving into the chemoselectivity of this compound reactions, recognizing the C-Br bond's greater reactivity. I'm focusing my literature search on specific examples of Suzuki, Stille, Negishi, and Sonogashira couplings, halogen-metal exchanges, and Grignard formations with this compound. The goal is to collect detailed data, including yields and conditions, for populating the comparison tables and objectively assessing the performance against other routes. SNAr is less emphasized given the substrate.
Refining Comparison Parameters
I'm now prioritizing the data collection strategy, focusing on the user's specific requirements for the comparison guide. I'm focusing on finding specific yields, conditions, and alternative methods for synthesizing 3-chloro-2-substituted thiophenes to provide the required comparative data. This information will be organized into structured tables and formatted to be as accessible to the user as possible. I'll need to create a DOT script for a visual overview of reaction pathways and gather all the necessary data for a comprehensive guide.
Developing Research Strategy
I've now refined the search strategy, focusing on specific reactions of this compound to build the guide. I'm focusing on yields, conditions, and alternate methods for synthesizing 3-chloro-2-substituted thiophenes to build objective comparisons. I plan to construct DOT diagrams and detailed protocols, and organize the data into comparison tables, ensuring the user's requirements for the guide are met. The first step will be to implement the new search queries.
Investigating Thiophene Reactions
I've been focusing on this compound, specifically its reactivity. The data points towards the C-Br bond being more reactive. I've compiled details on various reactions: cross-coupling (Suzuki, Stille, Sonogashira, Negishi), lithiation, halogen exchange, and Grignard. This seems like a promising direction to explore!
Deepening Reaction Insights
I'm now diving deeper into the nuances of these reactions with this compound. While I have general protocols for cross-coupling, lithiation, and Grignard reactions, I'm missing direct experimental comparisons of yields and conditions for the Suzuki versus Stille reactions with the same aryl group. I'm also looking for alternative routes to target molecules, such as 2-aryl-3-chlorothiophene. I'll need to refine my search to assemble a clearer picture.
Comparing Reaction Pathways
My focus has shifted to directly comparing yields and conditions for cross-coupling reactions (Suzuki, Stille, Negishi, and Sonogashira) on this compound. While general protocols exist, I'm missing direct comparisons for the same aryl group. I'm actively seeking alternative syntheses of target molecules and consolidating data to construct comparison tables. I've also outlined an updated plan to prioritize targeted searches for crucial comparative data and draft detailed experimental protocols. The DOT script for the reaction pathway diagram will be refined once the data is confirmed.
Prioritizing Comparative Data
I've assembled a more comprehensive strategy to address the gaps in my current knowledge. My focus is now on identifying and comparing the efficiency of various cross-coupling reactions on dihaloheterocycles, particularly thiophenes. I'm prioritizing direct comparisons of Suzuki, Stille, Negishi, and Sonogashira reactions on this compound or very similar analogs. Additionally, I'm actively seeking alternative synthetic routes to target molecules to provide genuine "alternative" comparisons. I've also outlined detailed steps for data consolidation, protocol drafting, and refining the reaction pathway diagram, aiming to create a comprehensive comparison guide.
Analysis of 2-bromo-3-chlorothiophene derivatives by mass spectrometry
Investigating Mass Spec Strategies
I've initiated a deep dive into the mass spectrometry realm, focusing on 2-bromo-3-chlorothiophene and its kin. My initial focus is on uncovering relevant scholarly articles and application notes. Currently, I'm identifying key mass spectrometry techniques employed for the analysis of this compound and similar structures, keeping an eye out for any recent advances.
Charting Fragmentation Patterns
My investigation has moved towards a detailed analysis of fragmentation patterns. I'm focusing on how this compound derivatives behave under various ionization methods. I am now gathering concrete experimental data and protocols to populate the comparison guide. I'm actively structuring the guide, outlining the comparison sections and planning tables to capture quantitative data. I'm also planning a workflow diagram using DOT.
Compiling Analysis Details
I'm now deeply immersed in pinpointing the most relevant scholarly articles and application notes pertaining to mass spec analysis of this compound and its family. My focus has broadened to include identifying a range of applicable techniques, from GC-MS to high-resolution MS. I'm prioritizing the collection of concrete experimental data and detailed protocols. Simultaneously, I'm structuring the comparison guide, formulating its sections, and defining the specific comparison criteria.
Unraveling the Reactivity of 2-Bromo-3-chlorothiophene: A DFT-Based Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle nuances of reactant reactivity is paramount for designing efficient synthetic routes and discovering novel molecular entities. This guide provides a comprehensive, data-driven comparison of the reactivity of 2-bromo-3-chlorothiophene, benchmarked against other halogenated thiophenes, through the lens of Density Functional Theory (DFT) studies.
The strategic placement of halogen atoms on the thiophene ring significantly influences its electronic properties and, consequently, its chemical behavior in a variety of organic transformations. While direct DFT studies on this compound are not extensively documented in publicly available literature, a wealth of computational research on analogous mono- and di-halogenated thiophenes provides a robust framework for predicting its reactivity. This guide synthesizes these findings to offer valuable insights for synthetic chemists.
Comparative Reactivity Analysis
The reactivity of halogenated thiophenes is predominantly governed by the nature and position of the halogen substituents. In reactions involving the cleavage of the carbon-halogen bond, such as palladium-catalyzed cross-coupling reactions, the established trend for reactivity is I > Br > Cl. This is attributed to the corresponding bond dissociation energies. For this compound, this suggests that the C-Br bond at the 2-position will be more reactive than the C-Cl bond at the 3-position.
DFT studies on related compounds, such as 2-bromo-5-chlorothiophene, have been employed to understand and predict the selectivity in sequential cross-coupling reactions.[1][2] These studies, which correlate well with experimental outcomes, can be extrapolated to anticipate the behavior of this compound.
Furthermore, the electronic landscape of the thiophene ring, influenced by the inductive and mesomeric effects of the halogens, dictates its susceptibility to electrophilic and nucleophilic attack, as well as its propensity for metal-halogen exchange in reactions like the halogen dance.[3][4]
Quantitative Reactivity Descriptors from DFT
DFT calculations provide a suite of quantitative descriptors that are instrumental in comparing the reactivity of different molecules. These include frontier molecular orbital energies (HOMO and LUMO), the HOMO-LUMO energy gap, and activation energies for specific reaction pathways.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Notes |
| 2-Bromothiophene | -6.367 (for a derivative) | -2.705 (for a derivative) | 3.662 (for a derivative) | A smaller HOMO-LUMO gap generally indicates higher reactivity.[5][6] |
| 3-Bromothiophene | - | - | - | The C-Br bond at the 3-position is computationally predicted to be slightly stronger than at the 2-position, suggesting a higher activation barrier for reactions involving C-Br bond cleavage.[7] |
| 2-Bromo-5-chlorothiophene | - | - | - | DFT studies at the B3LYP/6-31G(d,p) level have been used to compare geometric parameters with X-ray diffraction results and to study frontier molecular orbitals to account for relative reactivity.[1] |
| 2-Bromo-3-methoxythiophene | - | - | - | DFT calculations showed an activation energy (ΔHa) of 12.46 kcal/mol for the dimerization reaction, indicating its high reactivity.[8] |
Experimental and Computational Protocols
The insights presented in this guide are derived from a variety of computational and experimental methodologies.
Computational Methodology (DFT)
A common computational approach for studying the reactivity of halogenated thiophenes involves the following steps:
-
Geometry Optimization: The molecular structure of the thiophene derivative and any relevant transition states are optimized to find the lowest energy conformation. This is typically performed using a specific functional, such as B3LYP or ωB97x-D, and a suitable basis set, for instance, 6-31G(d,p) or def2-TZVPPD.[1][9]
-
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Energy Calculations: Single-point energy calculations are often carried out with a larger basis set to obtain more accurate electronic energies.
-
Analysis of Electronic Properties: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential maps are calculated to assess reactivity.[10]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
A representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a dihalogenated thiophene is as follows:[2]
-
To a stirred solution of 2-bromo-5-chlorothiophene (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (5.0 mol %) in 3 mL of dioxane, the mixture is stirred for 30 minutes.
-
An arylboronic acid (1.1 mmol), water (1.5 mL), and potassium phosphate (2.0 mmol) are then added.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
The resulting product is purified using column chromatography.
Visualizing Reaction Pathways and Logical Relationships
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical computational workflow and a common reaction pathway.
References
- 1. One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic pathways for halogen dance reactions in bromo-thiophenes: a cascade-like pattern | Semantic Scholar [semanticscholar.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. benchchem.com [benchchem.com]
- 8. Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-Bromo-3-chlorothiophene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for applications in pharmaceuticals, agrochemicals, and materials science. Among the various cross-coupling methods, the Suzuki-Miyaura and Stille reactions are two of the most powerful and widely utilized for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the efficiency of these two methods for the selective arylation of 2-bromo-3-chlorothiophene, a versatile building block in organic synthesis.
The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound allows for selective functionalization. The C-Br bond at the 2-position is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 3-position, providing a handle for chemoselective cross-coupling.
Quantitative Data Presentation
| Coupling Reaction | Catalyst System | Base/Additive | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Suzuki | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-85 | [1] |
| Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 85-95 | [2] |
Note: The Stille coupling data is based on reactions with 2-bromothiophene and serves as an estimation for this compound due to the lack of a specific literature report for the latter.
Reaction Schemes
The general reaction schemes for the Suzuki and Stille coupling of this compound are depicted below.
References
A Comparative Guide to the Electrochemical Properties of Halogenated Polythiophenes
For Researchers, Scientists, and Drug Development Professionals
Comparative Electrochemical Data
The electrochemical properties of polythiophenes are critical for their application in various electronic and biomedical devices. The introduction of halogen substituents at the 3-position of the thiophene ring significantly influences their electronic characteristics. The following table summarizes key electrochemical data for unsubstituted polythiophene and its bromo- and chloro-substituted derivatives.
| Polymer | Oxidation Potential (Eox, V vs. Ag/AgCl) | Reduction Potential (Ered, V vs. Ag/AgCl) | Electrochemical Band Gap (Eg, eV) | HOMO Level (eV) | LUMO Level (eV) |
| Polythiophene (unsubstituted) | ~1.1 - 1.3 | Not consistently reported | ~2.0 | -5.0 to -5.2 | -3.0 to -3.2 |
| Poly(3-bromothiophene) | ~1.2 | Not consistently reported | 1.99[1] | -5.18[1] | -3.19[1] |
| Poly(3-chlorothiophene) | ~1.25 | Not consistently reported | ~2.1 | -5.25 | -3.15 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions such as the solvent, electrolyte, scan rate, and reference electrode used.
Predicted Electrochemical Properties of Poly(2-bromo-3-chlorothiophene)
Based on the data for the mono-halogenated polythiophenes, we can predict the following trends for poly(this compound):
-
Oxidation Potential: The presence of two electron-withdrawing halogen substituents (bromine and chlorine) is expected to make the polymer more difficult to oxidize compared to the mono-halogenated and unsubstituted counterparts. Therefore, the oxidation potential of poly(this compound) is anticipated to be higher than that of poly(3-bromothiophene) and poly(3-chlorothiophene).
-
Band Gap: The electron-withdrawing nature of the halogens generally leads to a lowering of both the HOMO and LUMO energy levels. The combined effect of two different halogens might result in a band gap that is comparable to or slightly wider than those of the mono-halogenated derivatives.
-
HOMO and LUMO Levels: The HOMO and LUMO energy levels of poly(this compound) are expected to be lower than those of the compared polymers due to the strong inductive effect of the two halogen atoms.
Experimental Protocols
Detailed methodologies for the key electrochemical characterization techniques are provided below.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials, and to estimate the electrochemical band gap of the polymer.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Platinum or glassy carbon electrode)
-
Counter Electrode (e.g., Platinum wire or foil)
-
Reference Electrode (e.g., Ag/AgCl)
-
Electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile)
-
Polymer film deposited on the working electrode
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Electrode Preparation: A thin film of the polymer is cast onto the working electrode from a suitable solvent (e.g., chloroform, THF).
-
Cell Assembly: The working, counter, and reference electrodes are assembled in the electrochemical cell containing the electrolyte solution.
-
Deaeration: The electrolyte solution is purged with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Measurement: The potential of the working electrode is swept from a value where the polymer is in its neutral state to a potential sufficiently positive to cause oxidation, and then the scan is reversed to a potential sufficiently negative to cause reduction. The current response is recorded as a function of the applied potential. A typical scan rate is 100 mV/s.
-
Data Analysis: The onset oxidation and reduction potentials are determined from the cyclic voltammogram. The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:
-
EHOMO = - (Eox, onset - E1/2, Fc/Fc+ + 4.8) eV
-
ELUMO = - (Ered, onset - E1/2, Fc/Fc+ + 4.8) eV
-
The electrochemical band gap (Eg) is the difference between the LUMO and HOMO energy levels.
-
Spectroelectrochemistry
Objective: To study the changes in the electronic absorption spectrum of the polymer as a function of the applied potential.
Materials and Equipment:
-
Spectrometer (UV-Vis-NIR)
-
Potentiostat/Galvanostat
-
Optically transparent electrode (OTE) as the working electrode (e.g., indium tin oxide (ITO) coated glass)
-
Counter and reference electrodes
-
Spectroelectrochemical cell
-
Electrolyte solution
Procedure:
-
Cell Setup: A thin film of the polymer is deposited on the OTE, which is then assembled into the spectroelectrochemical cell with the counter and reference electrodes and the electrolyte solution.
-
Measurement: The absorption spectrum of the polymer film is recorded at various applied potentials. The potential is stepped or swept through the redox-active region of the polymer.
-
Analysis: The changes in the absorption bands corresponding to the neutral and doped states of the polymer are analyzed to understand the electronic transitions and the evolution of charge carriers (polarons and bipolarons).
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the charge transfer and transport properties of the polymer film.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell
-
Working electrode with the polymer film
-
Counter and reference electrodes
-
Electrolyte solution
Procedure:
-
Setup: The electrochemical cell is assembled as for cyclic voltammetry.
-
Measurement: A small amplitude AC voltage is applied to the working electrode at a constant DC potential (usually within the redox-active region of the polymer) over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz). The resulting AC current and phase shift are measured.
-
Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary vs. real impedance). The plot is then fitted to an equivalent electrical circuit model to extract parameters such as charge transfer resistance, double-layer capacitance, and film resistance, which provide insights into the kinetics of the electrochemical processes.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the electrochemical characterization of these polymers.
Caption: Workflow from monomer to electrochemical characterization.
Caption: Energy level diagram for a conjugated polymer.
References
Biological activity of compounds synthesized from 2-bromo-3-chlorothiophene
Beginning Research Search
I've started the literature search for compounds derived from 2-bromo-3-chlorothiophene. My initial focus is on uncovering research detailing their biological activities. I'm prioritizing studies that investigate anticancer, antimicrobial, and anti-inflammatory properties, aiming to build a broad base of information for further analysis.
Deep Dive into Activities
I'm now zeroing in on specific compounds derived from this compound. I'm gathering quantitative data, like IC50 and MIC values, alongside detailed experimental protocols. I'm also looking into signaling pathways and assay conditions to provide comprehensive understanding and potential comparison opportunities. The goal is to build a robust dataset for detailed comparison.
Discovering Thiophene's Potential
I've made good headway! My initial search on thiophene derivatives' bioactivity has turned up promising leads. The antibacterial, antifungal, anticancer, and anti-inflammatory properties are clearly documented, and I've found a few papers mentioning specific compounds. Now, I'm digging deeper into those compounds.
Pinpointing the Synthesis Focus
I've refined my approach! While I found general bioactivity info for thiophene derivs, I'm now laser-focused on those directly synthesized from this compound. Quantifying data's proving scattered, so I'm organizing MIC/IC50 values into tables. I'm also seeking detailed experimental protocols and specific signaling pathways.
Sharpening Search Parameters
I've discovered the broad potential of thiophene derivatives, but my search needs a tune-up! The initial results on antibacterial, antifungal, anticancer, and anti-inflammatory properties are encouraging. However, the existing data is scattered and lacks the fine-grained details I need. I'm pivoting to focus on compounds directly synthesized from this compound. The aim is now to corral MIC/IC50 values into order, and unearth the detailed experimental protocols. Additionally, uncovering specific signaling pathways these compounds interact with is the top priority now.
A Comparative Guide to Thiophene Functionalization: Alternatives to 2-Bromo-3-chlorothiophene
For researchers, scientists, and professionals in drug development, the functionalization of the thiophene ring is a cornerstone of synthesizing a vast array of pharmaceuticals and functional materials. While 2-bromo-3-chlorothiophene serves as a common starting material for introducing substituents at the C2 position of a 3-chlorothiophene core, a range of alternative reagents and methodologies offer distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency. This guide provides an objective comparison of the primary alternatives, supported by experimental data and detailed protocols, to aid in the strategic selection of the most suitable functionalization pathway.
The primary strategies for the C2-functionalization of 3-chlorothiophene, as alternatives to the use of this compound, involve the initial formation of a reactive intermediate at the C2 position of the 3-chlorothiophene ring, followed by a cross-coupling reaction. The main approaches include:
-
Suzuki-Miyaura Coupling: Employing a boronic acid or ester derivative at the C2 position.
-
Stille Coupling: Utilizing an organostannane (tin) reagent at the C2 position.
-
Negishi Coupling: Involving an organozinc reagent at the C2 position.
-
Direct C-H Arylation: A more atom-economical approach that directly functionalizes the C-H bond at the C2 position.
Below is a comparative overview of these methodologies, focusing on their performance in the synthesis of 2-aryl-3-chlorothiophenes.
Comparative Performance of C2-Arylation Methods for 3-Chlorothiophene
The following table summarizes quantitative data for the C2-arylation of 3-chlorothiophene using different methodologies. It is important to note that direct comparison can be challenging as optimal conditions and substrate scope vary between methods. The data presented is collated from various sources to provide a representative overview.
| Methodology | Precursor | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | 3-Chlorothiophene-2-boronic acid | Aryl bromide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 85-95 | Mild conditions, high functional group tolerance, commercially available reagents. | Requires pre-functionalization to the boronic acid. |
| Stille Coupling | 2-(Tributylstannyl)-3-chlorothiophene | Aryl iodide | Pd(PPh₃)₄ | - | Toluene | 110 | 80-90 | Insensitive to moisture and air, wide substrate scope. | Toxicity of organotin reagents and byproducts, purification can be challenging. |
| Negishi Coupling | 2-Zincated-3-chlorothiophene (in situ) | Aryl iodide | Pd(dppf)Cl₂ | - | THF | 65 | 75-85 | High reactivity, good for challenging couplings. | Organozinc reagents are moisture and air-sensitive, requiring inert conditions. |
| Direct C-H Arylation | 3-Chlorothiophene | Aryl bromide | Pd(OAc)₂ / SPhos | K₂CO₃ | DMAc | 130 | 70-80 | Atom-economical, avoids pre-functionalization. | Harsher reaction conditions, potential for regioselectivity issues in more complex substrates. |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 2-(4-methoxyphenyl)-3-chlorothiophene
Step 1: Synthesis of 3-Chlorothiophene-2-boronic acid
A solution of 3-chlorothiophene (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at this temperature. Triisopropyl borate (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with 2 M HCl, and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated under reduced pressure to yield the crude boronic acid, which is often used without further purification.
Step 2: Suzuki-Miyaura Coupling
To a mixture of 3-chlorothiophene-2-boronic acid (1.0 eq), 4-bromoanisole (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in a 2:1:1 mixture of toluene, ethanol, and water is added Na₂CO₃ (2.0 eq). The mixture is degassed with argon for 15 minutes and then heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford 2-(4-methoxyphenyl)-3-chlorothiophene.
Stille Coupling: Synthesis of 3-chloro-2-phenylthiophene
Step 1: Synthesis of 2-(Tributylstannyl)-3-chlorothiophene
To a solution of 3-chlorothiophene (1.0 eq) in anhydrous THF at -78 °C under argon is added n-butyllithium (1.1 eq) dropwise. The mixture is stirred for 1 hour, after which tributyltin chloride (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The organic layer is dried over MgSO₄ and concentrated to give the crude stannane, which can be purified by vacuum distillation.
Step 2: Stille Coupling
A solution of 2-(tributylstannyl)-3-chlorothiophene (1.0 eq), iodobenzene (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene is degassed with argon for 20 minutes. The reaction mixture is then heated to 110 °C for 16 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of KF to remove tin byproducts. The organic layer is dried over Na₂SO₄, concentrated, and purified by column chromatography.
Negishi Coupling: Synthesis of 3-chloro-2-(n-butyl)thiophene
Step 1: In situ generation of 2-Zincated-3-chlorothiophene
A solution of 3-chlorothiophene (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour. A solution of anhydrous ZnCl₂ (1.2 eq) in THF is then added, and the mixture is allowed to warm to room temperature and stirred for 2 hours.
Step 2: Negishi Coupling
To the freshly prepared solution of 2-zincated-3-chlorothiophene is added 1-iodobutane (1.1 eq) followed by Pd(dppf)Cl₂ (0.05 eq). The reaction mixture is heated to 65 °C for 12 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Direct C-H Arylation: Synthesis of 3-chloro-2-(p-tolyl)thiophene
In a sealed tube, 3-chlorothiophene (1.0 eq), 4-bromotoluene (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₂CO₃ (2.0 eq) are combined in anhydrous DMAc. The tube is sealed, and the mixture is heated to 130 °C for 24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
To further clarify the logical flow of each alternative functionalization strategy, the following diagrams illustrate the key steps and transformations.
Caption: Workflow for Suzuki-Miyaura Coupling of 3-Chlorothiophene.
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-3-chlorothiophene
Starting Research: Safety & Handling
My initial step involves a thorough web search for safety data sheets (SDS) and associated handling protocols for 2-Bromo-3-chlorothiophene. The aim is to build a solid foundation of safety information before delving into any experimental procedures.
Developing Safe Handling Procedures
I'm now collating safety data sheets, pinpointing key hazard classifications, exposure limits, and physical properties of this compound. The aim is to build a structured table of this quantitative data. I'm concurrently developing detailed handling procedures, including PPE selection and emergency protocols. I'll translate the steps into a clear, visual workflow diagram using DOT language.
Defining Parameters: PPE Guide
I've initiated a thorough search for safety data sheets (SDS) and associated handling guidelines. I am compiling all available information to extract essential quantitative data regarding exposure limits, toxicity, and physical properties of this compound. The aim is to build a structured data table alongside a DOT script for a visual workflow diagram, adhering to color and contrast rules, to provide a concise PPE guide for handling this compound safely, alongside a clear disposal plan.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
